N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a biphenyl group, a hydroxypropyl chain, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated benzo[d]thiazole.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is typically added via an alkylation reaction using an appropriate epoxide or halohydrin.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the benzo[d]thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The biphenyl and benzo[d]thiazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as cyclooxygenase (COX) and other targets involved in inflammation and cancer.
Biological Studies: Used in studying the interactions with biological macromolecules, including proteins and nucleic acids.
Material Science:
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and benzo[d]thiazole moieties facilitate binding to hydrophobic pockets, while the hydroxypropyl and carboxamide groups can form hydrogen bonds and other interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Biphenyl Derivatives: Compounds such as biphenyl-4-carboxylic acid and 4-biphenylamine.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is unique due to its combined structural features, which confer specific binding properties and biological activities not commonly found in simpler analogs. Its ability to interact with multiple biological targets makes it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-23(27,19-10-7-17(8-11-19)16-5-3-2-4-6-16)14-24-22(26)18-9-12-20-21(13-18)28-15-25-20/h2-13,15,27H,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXOOVYDQAMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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